molecular formula C12H11NO2 B14744404 1-Cyanobut-2-en-1-yl benzoate CAS No. 1591-16-8

1-Cyanobut-2-en-1-yl benzoate

Cat. No.: B14744404
CAS No.: 1591-16-8
M. Wt: 201.22 g/mol
InChI Key: YGJSVQRYJBJAIT-UHFFFAOYSA-N
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Description

1-Cyanobut-2-en-1-yl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a cyanobutene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyanobut-2-en-1-yl benzoate typically involves the reaction of benzoic acid with 1-cyanobut-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanobut-2-en-1-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyanobut-2-en-1-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyanobut-2-en-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

1591-16-8

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-cyanobut-2-enyl benzoate

InChI

InChI=1S/C12H11NO2/c1-2-6-11(9-13)15-12(14)10-7-4-3-5-8-10/h2-8,11H,1H3

InChI Key

YGJSVQRYJBJAIT-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C#N)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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